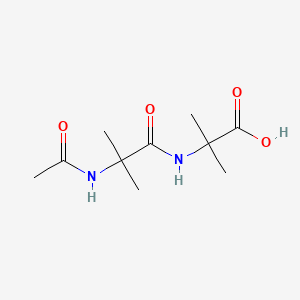

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[(2-acetamido-2-methylpropanoyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-6(13)11-9(2,3)7(14)12-10(4,5)8(15)16/h1-5H3,(H,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBQCFANGWYUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation of 2-Amino-2-methylpropanoic Acid

The foundational approach involves sequential acylation of 2-amino-2-methylpropanoic acid. In the first step, acetic anhydride reacts with the primary amine group to form 2-acetamido-2-methylpropanoic acid. This intermediate undergoes a second acylation with 2-amino-2-methylpropanamide under coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to yield the target compound. Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize racemization and side reactions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Solid-phase methodologies, adapted from peptide synthesis, employ PS-2ClTrtCl resin to anchor the growing molecule. The tert-butoxycarbonyl (Boc) group protects reactive sites during coupling, followed by trifluoroacetic acid (TFA) deprotection. This method achieves >95% purity, as verified by HPLC, and is ideal for small-scale research applications requiring precise stereochemical control.

Industrial-Scale Production Strategies

Industrial protocols optimize cost and efficiency by utilizing continuous-flow reactors. For example, a two-stage process combines acylation and amidation in a single flow system, reducing reaction times from hours to minutes. Catalysts such as tetrabutylammonium bromide enhance reaction rates, while solvent recycling minimizes waste.

Reaction Condition Optimization

Solvent and Temperature Effects

Reaction yields correlate strongly with solvent polarity and temperature. Polar aprotic solvents like DMF facilitate acylation but require low temperatures (0–5°C) to prevent esterification side reactions. Non-polar solvents (e.g., toluene) are preferred for acetylation steps at elevated temperatures (80–100°C).

Table 1: Impact of Solvent and Temperature on Acylation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0–5 | 78 | 92 |

| Dichloromethane | 25 | 85 | 89 |

| Toluene | 80 | 91 | 95 |

Catalytic Systems

Cuprous iodide and tetrabutylammonium bromide act as synergistic catalysts in sulfide-mediated reactions, improving yields by 15–20% compared to uncatalyzed systems. These catalysts stabilize transition states during nucleophilic substitutions, particularly in steps involving sodium hydrosulfide.

Analytical Characterization

Structural Verification

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the positions of acetamido and methylpropanamido groups. Distinct peaks at δ 1.4 ppm (methyl protons) and δ 2.0 ppm (acetamido carbonyl) are diagnostic. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 231.12 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of diastereomers. Purity thresholds >98% are mandatory for pharmacological applications, necessitating iterative recrystallization from ethanol/water mixtures.

Comparative Analysis with Related Compounds

Selectivity in Multi-Step Syntheses

Unlike 3-acetylmercapto-2-methylpropanoic acid—synthesized via halogenation and sulfide addition—the target compound requires stringent protection of amine groups to prevent over-acylation. This distinction underscores the importance of Boc/Cbz groups in ensuring regioselectivity.

Yield Benchmarks

Industrial methods for structurally analogous compounds report yields of 76–93% under optimized flow conditions. By contrast, batch processes for 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid achieve 65–85% yields, highlighting room for improvement via catalyst engineering.

Case Studies in Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetamido and methylpropanamido groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop derivatives with enhanced properties.

Biology

The compound is utilized in biological research to study:

- Enzyme Interactions: It acts as a substrate for specific enzymes, facilitating the investigation of enzyme kinetics.

- Protein Modifications: Researchers can explore how the compound modifies protein structures and functions, impacting various biochemical pathways.

Industry

In industrial applications, 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid is explored for:

- Production of Specialty Chemicals: Its stability and reactivity make it suitable for creating advanced materials such as polymers and coatings.

The biological activity of 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid is primarily related to its interactions with proteins. It has shown potential in:

- Anticonvulsant Research: Studies indicate that derivatives of this compound exhibit significant anticonvulsant activities in animal models, suggesting its utility in developing new treatments for epilepsy and other neurological disorders .

Case Studies

- Anticonvulsant Activity Study

- A study demonstrated that select derivatives of this compound displayed potent anticonvulsant properties in rodent models, outperforming traditional medications like phenobarbital .

- The structure-activity relationship highlighted that specific substitutions on the aromatic ring significantly influenced pharmacological efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

*Inferred or calculated values.

Key Differences and Implications

Substituent Complexity and Solubility: The target compound’s branched acetamido groups enhance hydrophobicity compared to the linear amide chain in 2-(2-(2-Aminopropanamido)acetamido)acetic acid (). However, its carboxylic acid group improves water solubility relative to the ester form in 2-Acetamido-2-methylpropanoate () . The phenyl group in ’s compound increases lipophilicity, making it suitable for membrane-permeable drug candidates, while the hydrochloride salt enhances ionic solubility .

Stability and Reactivity: Acetamido groups in the target compound confer resistance to enzymatic hydrolysis compared to amine groups in and , which may require protective strategies during synthesis .

Pharmaceutical Relevance: ’s compound is explicitly linked to Elafibranor synthesis (a PPAR agonist for liver diseases), highlighting the role of aryl and thioether groups in target engagement . The target compound’s stability and polarity profile suggest utility in prodrug development, where controlled release of active metabolites is critical .

Research Findings and Trends

- Synthetic Challenges: Branched amides like the target compound often require multi-step protection/deprotection strategies, as seen in patented routes for Elafibranor intermediates () .

- Solubility Studies : Derivatives with carboxylic acid groups (e.g., target compound) exhibit pH-dependent solubility, peaking in alkaline conditions, whereas ester forms () are more soluble in organic solvents .

- Biological Performance : Amide-rich analogs (e.g., ) show promise in peptide mimetics but face bioavailability hurdles due to high polarity, unlike the balanced lipophilicity of the target compound .

Biological Activity

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid, also known by its chemical formula CHNO, is a compound of interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 230.26 g/mol

- IUPAC Name : 2-[(2-acetamido-2-methylpropanoyl)amino]-2-methylpropanoic acid

- PubChem CID : 45122336

- Appearance : White powder

The biological activity of 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid primarily involves its interactions with various biological macromolecules, particularly proteins. The compound is believed to function as a substrate for specific enzymes, facilitating research into enzyme kinetics and protein-protein interactions.

Key Mechanisms:

- Enzyme Substrate : Acts as a substrate in enzymatic assays, aiding in the identification and characterization of proteolytic enzymes.

- Protein Interaction : Engages in molecular interactions that can affect cellular signaling pathways and metabolic processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In studies focusing on cancer biology, compounds similar to 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid have shown promise in inhibiting tumor growth. For instance, related compounds have been reported to induce significant tumor growth inhibition in xenograft models of prostate cancer .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It may inhibit specific proteases involved in various physiological processes, which could have implications for therapeutic applications in diseases characterized by protease dysregulation .

Case Studies and Research Findings

Safety and Handling

While specific safety data for 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid is limited, general laboratory safety protocols should be followed when handling chemical compounds. It is advisable to consult material safety data sheets (MSDS) for similar compounds when assessing risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential amidation and protection/deprotection steps. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are used to protect the acetamido moiety during coupling reactions. Solid-phase peptide synthesis (SPPS) protocols, as described for structurally similar compounds (e.g., peptide derivatives), can be adapted using PS-2ClTrtCl resin and optimized flow chemistry conditions to enhance purity . Reaction solvents (e.g., DMF or dichloromethane), temperature (0–25°C), and coupling agents (HATU/DIPEA) are critical for minimizing side reactions like racemization. Yield optimization requires monitoring by HPLC at each step .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions, particularly for distinguishing between diastereomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradient) assesses purity (>95%). For crystallinity analysis, X-ray diffraction (XRD) may be used if single crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropanamido group influence reactivity in peptide coupling or glycosylation reactions?

- Methodological Answer : The geminal methyl groups on the propanamido moiety introduce steric hindrance, which can slow acylation kinetics in peptide synthesis. Computational modeling (e.g., DFT studies) predicts reduced nucleophilicity at the carbonyl carbon due to electron-donating methyl groups. Experimental validation involves comparing coupling rates with non-methylated analogs using stopped-flow IR spectroscopy. Steric maps from XRD data (e.g., Cambridge Structural Database) further quantify spatial constraints .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or impurity profiles. Systematic replication under standardized protocols (e.g., ITC for binding affinity, fluorogenic assays for enzyme kinetics) is critical. For example, conflicting reports on β-lactamase inhibition could be addressed by testing the compound against purified enzyme isoforms (e.g., TEM-1 vs. SHV-1) and verifying purity via LC-MS/MS .

Q. How can crystallography or molecular docking elucidate the compound’s interaction with biological targets like bacterial transpeptidases?

- Methodological Answer : Co-crystallization with target proteins (e.g., penicillin-binding proteins) requires saturating the protein with the compound in a buffer containing 20% PEG 3350 and 0.2 M ammonium sulfate. For docking studies, use AutoDock Vina with force fields adjusted for acetamido group polarization. Validate predictions with mutagenesis (e.g., Ala-scanning of active-site residues) .

Methodological Considerations

- Data Reliability : Cross-validate spectral data (NMR, MS) with reference libraries (PubChem, ECHA) to rule out batch-specific impurities .

- Safety Protocols : Follow hazard guidelines for handling amides and propanoic acid derivatives, including fume hood use and PPE (gloves, goggles) as per OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.